Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of functional groups such as chloro, formyl, and carboxylate in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of a pyrimidine derivative followed by formylation and esterification. For example, starting with 2-chloropyrimidine, the formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3. The carboxylate ester can then be formed through esterification with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or primary amines in polar aprotic solvents like DMSO or DMF.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of ethyl 2-chloro-6-hydroxymethylpyrimidine-4-carboxylate.
Oxidation: Formation of ethyl 2-chloro-6-carboxypyrimidine-4-carboxylate.
Scientific Research Applications
Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate
- Ethyl 2-chloro-6-methoxypyrimidine-4-carboxylate
- Ethyl 2-chloro-6-aminopyrimidine-4-carboxylate
Uniqueness
Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate is unique due to the presence of the formyl group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for further modifications, making it a valuable intermediate in the synthesis of a wide range of compounds .
Properties
Molecular Formula |
C8H7ClN2O3 |
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Molecular Weight |
214.60 g/mol |
IUPAC Name |
ethyl 2-chloro-6-formylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H7ClN2O3/c1-2-14-7(13)6-3-5(4-12)10-8(9)11-6/h3-4H,2H2,1H3 |
InChI Key |
RFXLRWJFQOHCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C=O)Cl |
Origin of Product |
United States |
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